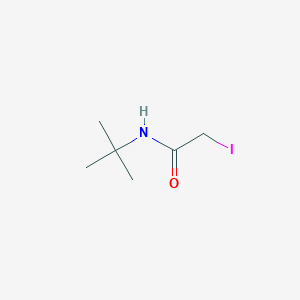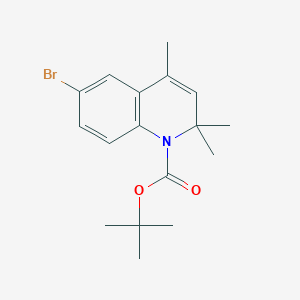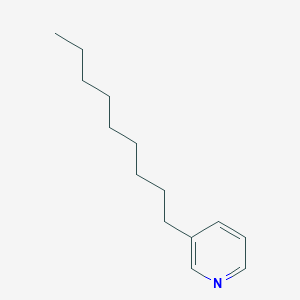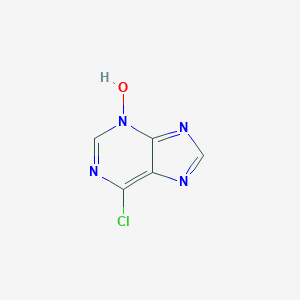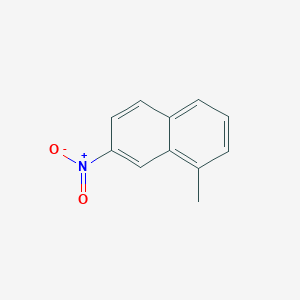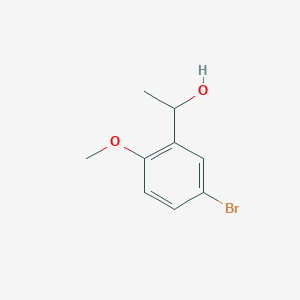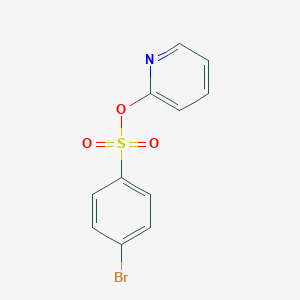
2-Pyridinyl 4-bromobenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyridinyl 4-bromobenzenesulfonate, also known as PBBS, is a chemical compound that has been widely used in scientific research. It is a sulfonate ester that is commonly used as a reagent in organic synthesis, particularly in the preparation of aryl sulfonamides. PBBS has also been found to have potential applications in the field of medicine, specifically in the development of new drugs.
作用機序
The mechanism of action of 2-Pyridinyl 4-bromobenzenesulfonate is not well understood. However, it is believed to act as a nucleophile, reacting with electrophiles to form covalent bonds. This property makes this compound a useful reagent in organic synthesis, particularly in the preparation of sulfonamides.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of this compound. However, it has been found to have potential applications in the field of medicine. For example, this compound has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have anticancer properties. This compound has also been found to have antimicrobial activity against a range of bacteria and fungi.
実験室実験の利点と制限
One of the main advantages of 2-Pyridinyl 4-bromobenzenesulfonate is its ease of synthesis and availability. It is also a relatively stable compound, making it easy to handle in the laboratory. However, this compound is not a particularly reactive reagent, and its use is limited to certain types of reactions. It is also relatively expensive compared to other reagents, which may limit its use in some laboratories.
将来の方向性
There are several potential future directions for research on 2-Pyridinyl 4-bromobenzenesulfonate. One area of interest is its potential as a drug candidate. This compound has been found to have anticancer and antimicrobial properties, and further research may reveal additional therapeutic applications. Another area of interest is the development of new synthetic methods for this compound and related compounds, which may lead to the discovery of new reagents with improved properties. Finally, research on the mechanism of action of this compound may provide insights into its reactivity and potential applications in organic synthesis and medicinal chemistry.
合成法
The synthesis of 2-Pyridinyl 4-bromobenzenesulfonate involves the reaction between 4-bromobenzenesulfonyl chloride and 2-pyridinecarboxylic acid in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with an alcohol to yield the final product. The synthesis of this compound is relatively straightforward and can be carried out on a large scale.
科学的研究の応用
2-Pyridinyl 4-bromobenzenesulfonate has been widely used in scientific research as a reagent in organic synthesis. It has been found to be an effective reagent for the preparation of aryl sulfonamides, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals. This compound has also been used in the synthesis of other biologically active compounds, such as inhibitors of the enzyme carbonic anhydrase.
特性
CAS番号 |
6272-32-8 |
|---|---|
分子式 |
C11H8BrNO3S |
分子量 |
314.16 g/mol |
IUPAC名 |
pyridin-2-yl 4-bromobenzenesulfonate |
InChI |
InChI=1S/C11H8BrNO3S/c12-9-4-6-10(7-5-9)17(14,15)16-11-3-1-2-8-13-11/h1-8H |
InChIキー |
SSXGGFGRTFPJIU-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)OS(=O)(=O)C2=CC=C(C=C2)Br |
正規SMILES |
C1=CC=NC(=C1)OS(=O)(=O)C2=CC=C(C=C2)Br |
その他のCAS番号 |
6272-32-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine](/img/structure/B173308.png)

